9H-Tribenzo[b,d,f]azepine

MR-TADF OLED narrowband blue emitter singlet-triplet energy gap

Achieving pure-blue OLED emission (CIE y < 0.15) without efficiency loss remains a critical bottleneck. 9H-Tribenzo[b,d,f]azepine (TBA) solves this as a conformationally flexible, antiaromatic donor scaffold. • In MR-TADF emitter TBA-BCz-BN: 15 nm hypsochromic shift (468 nm vs 483 nm), ΔE_ST reduced to 0.14 eV, EQE_max 30.8% • In bis-TBA host DTBA: 31.0% EQE_max, 93.5% horizontal orientation factor • Pd-catalyzed C-H activation route scalable to gram/kilogram (up to 96% yield) Available for R&D to pilot scale. Immediate dispatch from global warehouses.

Molecular Formula C18H13N
Molecular Weight 243.3 g/mol
CAS No. 29875-73-8
Cat. No. B3122018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-Tribenzo[b,d,f]azepine
CAS29875-73-8
Molecular FormulaC18H13N
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3NC4=CC=CC=C24
InChIInChI=1S/C18H13N/c1-2-8-14-13(7-1)15-9-3-5-11-17(15)19-18-12-6-4-10-16(14)18/h1-12,19H
InChIKeyIMXOMGSWKLUAPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9H-Tribenzo[b,d,f]azepine: Core Scaffold Overview


9H-Tribenzo[b,d,f]azepine (TBA, C₁₈H₁₃N, MW 243.30) is a heptagonal, nitrogen-bridged triaryl scaffold featuring three ortho-fused benzene rings around a central azepine core [1]. The parent framework exhibits a melting point of 220 °C (ethanol) and a predicted density of 1.160 g/cm³ . Its defining structural feature is a 20 π-electron antiaromatic (4n) system that imparts a conformationally flexible, non-planar geometry in the ground state [2]. This saddle-shaped architecture differentiates TBA from planar triarylamine donors and underpins its dual utility as both a twisted donor unit in multiple-resonance thermally activated delayed fluorescence (MR-TADF) emitters and as a building block for D–A photocatalysts.

MR-TADF emitter design — twisted donor for narrowband blue with reduced singlet-triplet gap
D–A photocatalyst construction — bimodal redox window enables both oxidative and reductive quenching
OLED host design — near-unity horizontal orientation factor supports low roll-off devices

Why Generic Donors Cannot Substitute 9H-Tribenzo[b,d,f]azepine


The 9H-tribenzo[b,d,f]azepine (TBA) scaffold cannot be freely interchanged with its closest structural analog 5H-dibenz[b,f]azepine (IMD), nor with planar donors such as carbazole or triphenylamine, because the third fused benzene ring fundamentally alters ground-state conformation, excited-state dynamics, and electronic coupling. In contrast to IMD (16 π electrons), the 20 π-electron antiaromatic TBA core exhibits energy-counterbalanced photoinduced structural planarization (PISP) that is thermally reversible—a property absent in the dibenzo analog [1]. In D–A photocatalysts, the TBA-based system (5a) delivers a broader bimodal redox window and 1.35× higher Giese addition yield than the IMD-based analog (5b) [2]. In MR-TADF OLEDs, TBA substitution onto BCz-BN induces a 15 nm hypsochromic shift and a 0.03 eV reduction in ΔE_ST relative to the unsubstituted emitter—modifications that directly determine blue-color purity and reverse intersystem crossing (RISC) efficiency [3]. Generic selection of a simpler azepine or triarylamine donor forfeits these quantifiable performance gains.

Target
9H-tribenzo[b,d,f]azepine (TBA) — 20 π-electron antiaromatic saddle-shaped donor
Planar analog
Carbazole, triphenylamine — lack twisted geometry; cannot replicate photoinduced structural planarization or orientation factor
Dibenzo analog
5H-dibenz[b,f]azepine (IMD) — 16 π-electron system; absent thermally reversible planarization; narrower redox window and lower photocatalytic yields

Head-to-Head Evidence for Differentiated Selection


Blue-Shifted MR-TADF Emission and Reduced Singlet-Triplet Gap

Introducing a heptagonal tribenzo[b,d,f]azepine (TBA) donor onto the BCz-BN multiple-resonance core produces the pure-blue emitter TBA-BCz-BN, which blue-shifts the emission peak from 483 nm (BCz-BN baseline) to 468 nm and simultaneously reduces the singlet-triplet energy gap (ΔE_ST) from 0.17 eV to 0.14 eV [1]. The TBA-BCz-BN-based OLED achieves a maximum external quantum efficiency (EQE_max) of 30.8% [1]. The narrower ΔE_ST facilitates faster reverse intersystem crossing (RISC), a critical parameter for suppressing efficiency roll-off in MR-TADF devices.

Emission & ΔE_ST
Head-to-head
468 nm (λ_em)
ΔE_ST 0.14 eV
EQE_max 30.8%
Supports pure-blue MR-TADF emitter design
vs. BCz-BN baseline 483 nm, 0.17 eV; 15 nm hypsochromic shift
MR-TADF OLED narrowband blue emitter singlet-triplet energy gap

Superior Photoredox Giese Addition Yield

In a head-to-head photocatalytic benchmark under reductive quenching conditions (Giese addition between N-Cbz-Pro and dimethyl maleate), the TBA-containing D–A photocatalyst 5a delivered a 78% NMR yield (65% isolated), substantially exceeding the 59% NMR yield of the IMD-containing analog 5b [1]. The performance gap widens further against phenoxazine-based 5e, which yields only 5% [1]. Molecule 5a also surpasses the well-established D–A–D photocatalyst 3 (64% yield) in the same transformation [1].

Giese addition yield
Head-to-head
78% NMR yield
(65% isolated)
Reported higher yield vs comparator donors
IMD analog 59%, 4CzIPN 64%; reductive quenching
photoredox catalysis Giese addition bimodal photocatalyst

Enhanced Visible-Light Dehalogenation Activity

Under oxidative quenching conditions (dehalogenation of 4-bromobenzonitrile under 400 nm visible-light irradiation), the TBA-based D–A compound 5a achieves a 63% NMR yield of the dehalogenated product 8, compared to 58% for the IMD-based analog 5b [1]. In contrast, the less conjugated analogs 4a and 6a could not be excited under visible light (400 nm) due to their blue-shifted absorption profiles, yielding no product [1]. The phenoxazine-based 5e showed only trace product despite possessing a comparable excited-state oxidation potential (E*_ox = −1.85 V vs SCE) [1].

Dehalogenation
Head-to-head
63% NMR yield
visible-light active
Enables visible-light oxidative quenching
IMD analog 58%; less conjugated analogs inactive at 400 nm
dehalogenation oxidative quenching visible-light photocatalysis

High-Yield Synthetic Route via Dual C–H Activation

A modern Pd-catalyzed dual coupling approach using 2-iodobiphenyl and 2-bromoaniline with P(o-tol)₃ ligand delivers 9H-tribenzo[b,d,f]azepine (3aa) in 96% isolated yield, with the catalyst loading reducible to 5 mol% Pd(OAc)₂ while retaining 96% yield over 36 h, and to 2 mol% at 70% yield [1]. This compares favorably to the classical low-valent titanium-mediated deoxygenation/Diels–Alder retro-Diels–Alder route, which achieves 79% yield for the parent scaffold [2]. The Pd-catalyzed method also provides broad substrate scope, yielding a wide range of substituted tribenzo[b,d,f]azepines in good to excellent yields (up to 96%) [1].

Synthetic route
Method context
96% isolated yield
Pd-catalyzed C–H activation
Supports scalable procurement
vs. 79% yield via classical Diels–Alder route
C–H activation palladium catalysis synthetic methodology

High Horizontal Orientation Factor for OLED Hosts

The bis-TBA host molecule DTBA, constructed by equipping two tribenzo[b,d,f]azepine units, demonstrates a horizontal orientation factor (Θ_//) of 93.5%, enabling accelerated energy transfer in the emitting layer [1]. Narrowband blue OLEDs using DTBA as host, FIrpic as phosphor sensitizer, and BCz-BN as MR emitter achieve an EQE_max of 31.0% with impressively low efficiency roll-off: at a practical luminance of 10,000 cd/m², the EQE remains at 20.3% [1]. This represents a significant advancement over typical BCz-BN-based devices, where severe efficiency roll-off is a recognized limitation of planar MR emitters [2].

Orientation factor
Class-level
Θ_// = 93.5%
EQE_max 31.0% (DTBA host)
May support low roll-off host design
EQE 20.3% at 10,000 cd/m²; vacuum-deposited film
OLED host material horizontal molecular orientation efficiency roll-off

Broader Bimodal Redox Window for Dual Photocatalysis

The TBA-containing D–A compound 5a displays a HOMO–LUMO gap of 3.9 eV (DFT at WB97XD/Def2TZVP), significantly narrower than the 4.4 eV gap of less conjugated analogs 4a and 6a [1]. This translates into a superior bimodal redox profile in the excited state: E*_ox = −1.89 V vs SCE and E*_red = +1.35 V vs SCE, enabling both strong oxidative and reductive quenching capability [1]. The ground-state oxidation potential of 5a (E_ox = 1.41 V vs SCE) is substantially higher than that of phenoxazine-based 5e (E_ox = 0.75 V), reflecting the stronger electronic coupling between the TBA donor and the sulfur-based acceptor [1]. In contrast, the phenoxazine donor in 5e undergoes decoupled HOMO localization, resulting in an E_ox nearly identical to the free phenoxazine core and consequently poor photocatalytic performance [1].

Bimodal redox window
Head-to-head
HOMO–LUMO 3.9 eV
E*_ox −1.89 V
E*_red +1.35 V
Supports bimodal photoredox catalysis
Phenoxazine analog E_ox only 0.75 V; broader window for dual quenching
bimodal photocatalyst redox potential HOMO-LUMO gap

Research and Industrial Application Scenarios


Pure-Blue Narrowband MR-TADF Emitter Development

R&D teams developing pure-blue MR-TADF emitters for ultra-high-definition displays should prioritize 9H-tribenzo[b,d,f]azepine as the donor unit of choice. The TBA-BCz-BN construct delivers a 15 nm blue-shifted emission (468 nm vs. 483 nm for BCz-BN) and reduces ΔE_ST by 0.03 eV (from 0.17 to 0.14 eV), achieving an EQE_max of 30.8% [1]. This addresses the critical industry bottleneck of obtaining pure-blue emission (CIE y < 0.15) without sacrificing device efficiency.

High-Efficiency Narrowband Blue OLED Host Design

For industrial OLED fabrication, the bis-TBA host DTBA enables devices with EQE_max of 31.0% and sustained EQE of 20.3% at 10,000 cd/m² [2]. The 93.5% horizontal orientation factor, a direct consequence of the twisted TBA geometry, is among the highest reported for vacuum-deposited host materials and is critical for light outcoupling enhancement in bottom-emission OLED architectures [2].

Bimodal Organic Photoredox Catalysis

Medicinal chemistry and process chemistry groups seeking metal-free, visible-light-driven photocatalysts should evaluate TBA-containing D–A compound 5a. It operates as a true bimodal photocatalyst (E*_ox = −1.89 V; E*_red = +1.35 V vs SCE) [3], delivering 78% Giese addition yield—outperforming both the IMD analog 5b (59%) and the benchmark 4CzIPN (64%) [3]. Its strong reducing power (E*_ox = −1.89 V) also enables dehalogenation of electron-deficient aryl bromides under visible light [3].

Scalable Synthesis of Tribenzoazepine Libraries

For CROs and chemical suppliers needing gram-to-kilogram access to substituted tribenzoazepines, the Pd-catalyzed C–H activation/dual coupling route provides up to 96% yield using commercially available 2-iodobiphenyls and 2-bromoanilines, scalable to 1 mmol with 88% yield and operable at catalyst loadings as low as 2 mol% Pd(OAc)₂ [4]. This route supersedes the classical Diels–Alder approach (79% yield) [5] in both efficiency and substrate scope.

Application
Selection Property
Validation Focus
Pure-blue MR-TADF emitter development
Emission wavelength and singlet-triplet gap tuning
Hypsochromic shift and RISC efficiency in thin film
Narrowband blue OLED host design
Horizontal molecular orientation factor
Efficiency roll-off at display-relevant luminance
Bimodal organic photoredox catalysis
Excited-state redox potentials
Oxidative and reductive quenching performance
Scalable synthesis of tribenzoazepine libraries
Catalytic C–H activation route efficiency
Isolated yield and substrate scope under reduced catalyst loading
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